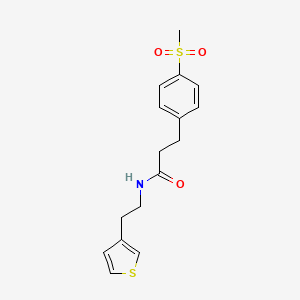
3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide is a compound that piques interest across various scientific disciplines due to its unique structure and diverse applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions:
Step One: Synthesis of the Sulfonyl Precursor
Reagents: 4-methylsulfonylbenzene, appropriate alkylating agents.
Conditions: Conducted in a suitable solvent like dichloromethane with a base such as triethylamine.
Step Two: Thiophene Ring Incorporation
Reagents: 2-(thiophen-3-yl)ethylamine.
Conditions: Reactions conducted under controlled temperature (typically 0°C to room temperature) with a coupling reagent like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide).
Step Three: Amide Bond Formation
Reagents: Carboxylic acid derivative of the sulfonyl group, amine component.
Conditions: Catalyzed by agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: Industrial synthesis may utilize similar pathways but optimized for scale, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis robots are often employed to ensure consistent quality and safety.
Types of Reactions:
Oxidation:
Conversion of the thiophene group to sulfone derivatives using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction:
Reduction of sulfonyl groups to thioethers using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution:
Electrophilic aromatic substitution at the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA for thiophene oxidation.
Reducing Agents: LiAlH4 for sulfonyl reduction.
Coupling Agents: EDC and HATU for amide bond formation.
Major Products Formed:
Oxidation leads to sulfone derivatives.
Reduction results in thioether forms.
Substitution produces varied substituted aromatic derivatives.
科学的研究の応用
Chemistry:
Used in the synthesis of complex molecules for drug discovery.
Medicine:
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in material science for developing novel polymers and coatings.
作用機序
The mechanism through which 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide exerts its effects is multifaceted:
Molecular Targets:
Binds to specific enzymes and receptors, altering their activity.
Pathways Involved:
Modulates biochemical pathways, including oxidative stress response and cellular signaling mechanisms.
Unique Aspects:
Unique combination of sulfonyl and thiophene groups differentiates it from similar compounds.
Exhibits distinct reactivity patterns due to the electron-donating and -withdrawing effects of its functional groups.
類似化合物との比較
4-(Methylsulfonyl)aniline
N-(2-(Thiophen-3-yl)ethyl)benzamide
3-Phenyl-N-(2-thiophenyl)propanamide
Each of these compounds shares partial structural similarities but lacks the complete unique framework that defines 3-(4-(Methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide.
There you go! This overview of this compound should cover all the bases and more. Fascinating stuff, right?
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(2-thiophen-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-22(19,20)15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-21-12-14/h2-3,5-6,9,11-12H,4,7-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYOHXTPHDJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
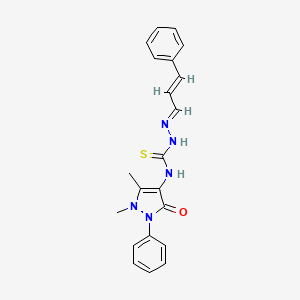
![3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid](/img/structure/B2954080.png)
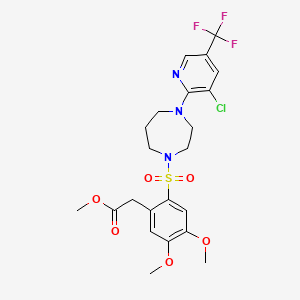
![N-(5-chloro-2-methylphenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2954086.png)
![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954087.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B2954088.png)
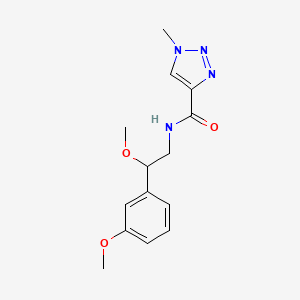
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2954090.png)
![(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2954091.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2954092.png)
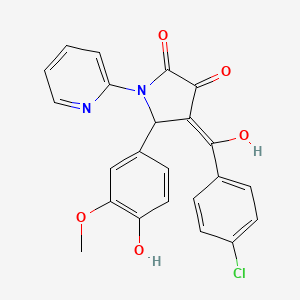
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-3-carboxamide](/img/structure/B2954094.png)
![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2954099.png)
![N4-(2H-1,3-benzodioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954100.png)
